molecular formula C17H14BrNO3 B4658052 N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide

Cat. No. B4658052
M. Wt: 360.2 g/mol
InChI Key: SDEZLSMRDDGURB-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide, also known as BDDA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BDDA is a white solid with a molecular weight of 372.2 g/mol, and its chemical formula is C18H14BrNO3.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting certain enzymes and signaling pathways in the body. N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It has also been shown to inhibit the replication of herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) by interfering with viral DNA synthesis.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide inhibits the production of prostaglandin E2 (PGE2), a key mediator of inflammation. It has also been shown to inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that play a role in the inflammatory response. In addition, N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide has been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have demonstrated that N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide exhibits anti-inflammatory and anti-cancer activity in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide is its versatility. It can be used in a variety of applications, including medicinal chemistry, material science, and organic synthesis. In addition, N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide is relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide is its limited solubility in water, which can make it difficult to work with in certain applications. In addition, the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide is not fully understood, which can make it difficult to design experiments to investigate its pharmacological effects.

Future Directions

There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide. One area of interest is the development of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide-based drug delivery systems. N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide has been shown to possess the ability to cross the blood-brain barrier, which makes it a promising candidate for the delivery of drugs to the central nervous system. Another area of interest is the development of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide-based materials with novel properties. N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide has been used as a monomer for the synthesis of polymers with unique properties, and further research in this area could lead to the development of new materials with a wide range of applications. Finally, further research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide and its potential applications in the treatment of various diseases.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use as a drug delivery agent. In material science, N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide has been used as a monomer for the synthesis of polymers with unique properties. In organic synthesis, N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide has been used as a building block for the synthesis of complex organic molecules.

properties

IUPAC Name

(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3/c18-14-5-1-12(2-6-14)4-8-17(20)19-10-13-3-7-15-16(9-13)22-11-21-15/h1-9H,10-11H2,(H,19,20)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEZLSMRDDGURB-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)/C=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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